

Quantitative Data on Daturaolone's Antinociceptive Effects

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Compound Focus: Daturaolone

CAS No.: 41498-80-0

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Experimental Model	Tested Compound	Key Findings and Potency	Positive Control (Findings)	Source (Plant)
Acetic acid-induced writhing (Mice)	Daturaolone	ED50 = 13.8 mg/kg (i.p.); significant, dose-dependent inhibition of writhing [1]	Diclofenac (ED50 = 7.4 mg/kg) [1]	<i>Pistacia integerrima</i> [1]
Formalin test (Late phase, inflammatory pain)	Daturaolone	Significant inhibition of pain response at 10 and 30 mg/kg (i.p.) [1]	Diclofenac (Significant inhibition) [1]	<i>Pistacia integerrima</i> [1]
Carrageenan-induced paw edema (Mice)	Daturaolone	ED50 = 10.1 mg/kg (i.p.); significant, dose-dependent reduction of inflammation [1]	Diclofenac (ED50 = 9.1 mg/kg) [1]	<i>Pistacia integerrima</i> [1]
Heat-induced pain (Mice)	Daturaolone	89.47 ± 9.01% antinociception [2]	Information not specified in source	<i>Datura innoxia</i> [2]
Inflammatory paw edema (Mice)	Daturaolone	81.73 ± 3.16% reduction [2]	Information not specified in source	<i>Datura innoxia</i> [2]

Detailed Experimental Protocols

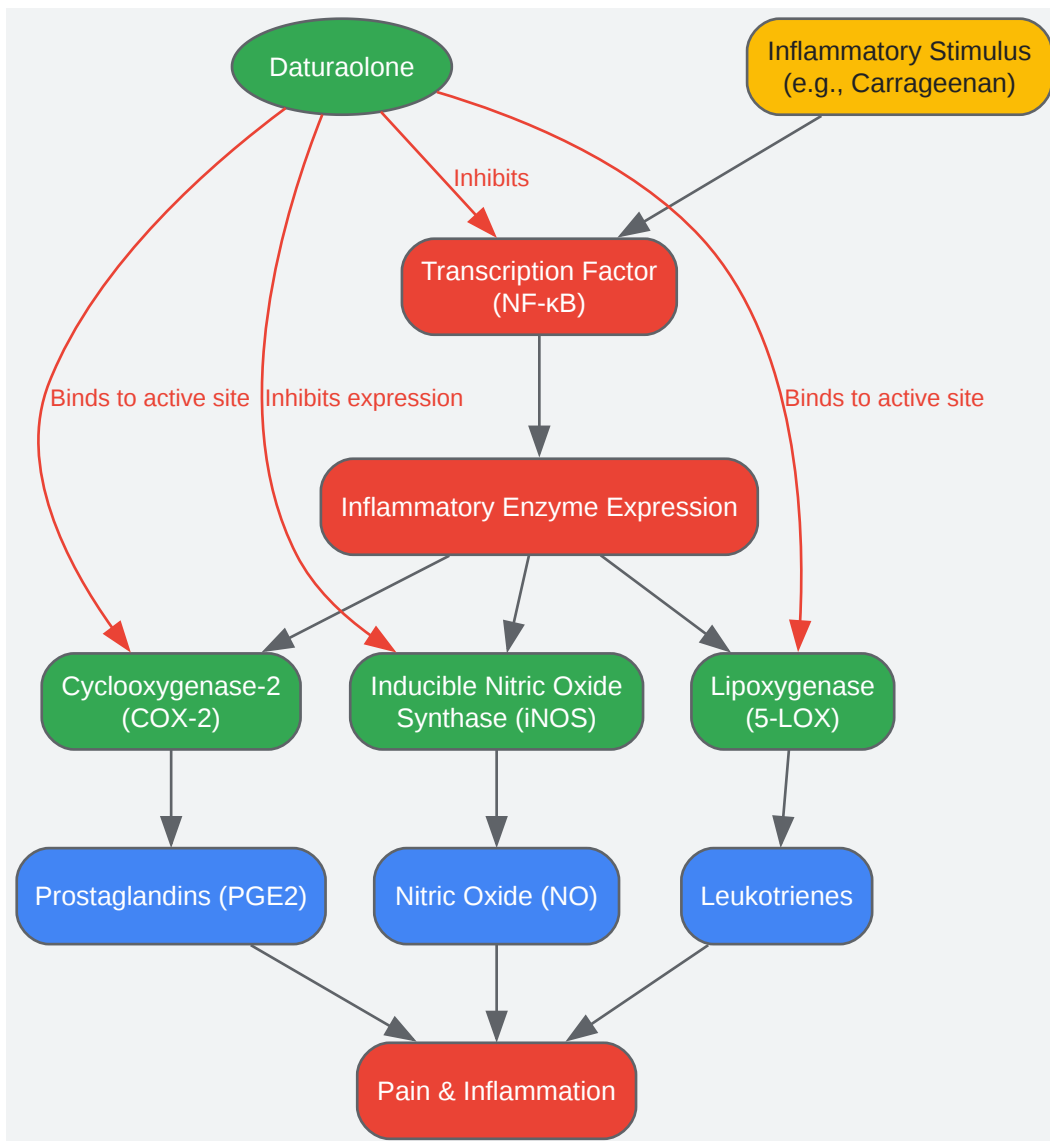
To ensure your research and analysis are thorough, here are the detailed methodologies from the key studies cited.

- **Acetic Acid-Induced Writhing Test:** Mice were administered **daturaolone** (1–30 mg/kg, i.p.) or the reference drug diclofenac (1–30 mg/kg, i.p.). After 30 minutes, a 1% acetic acid solution was injected intraperitoneally. The number of abdominal constrictions (writhings) was counted for 10 minutes, starting 5 minutes after the acetic acid injection [1].
- **Formalin Test:** Mice were treated with **daturaolone** (1–30 mg/kg, i.p.), diclofenac, or morphine 30 minutes before a subcutaneous formalin injection (5%) into a hind paw. The pain response (time spent licking/biting the injected paw) was recorded in two phases: the early neurogenic phase (0–5 minutes) and the late inflammatory phase (15–40 minutes) [1].
- **Carrageenan-Induced Paw Edema:** Inflammation was induced by injecting carrageenan (1%) into the subplantar tissue of a mouse hind paw 30 minutes after administration of **daturaolone** (1–30 mg/kg, i.p.) or diclofenac. Paw volume was measured with a plethysmometer at hourly intervals for 5 hours [1].

Mechanism of Action and Signaling Pathways

The antinociceptive effect of **daturaolone** is closely linked to its potent anti-inflammatory activity. *In silico* (computer-simulated) molecular docking studies predict that **daturaolone** interacts with several key inflammatory targets [2].

The diagram below illustrates the proposed mechanism, based on *in silico* and experimental data, showing how **daturaolone** targets multiple points in the inflammatory pain signaling pathway.



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This multi-target mechanism is supported by experimental data showing **daturaolone** significantly inhibits NF-κB activity and nitric oxide production with IC₅₀ values of 1.2 ± 0.8 and 4.51 ± 0.92 μg/mL, respectively [2]. Its antinociceptive effect is likely a result of reducing these key inflammatory mediators.

Interpretation and Research Context

- **Comparative Efficacy:** The data indicates that **daturaolone**'s potency in classical inflammatory pain models is notable and approaches that of the NSAID diclofenac, though diclofenac may still have a slightly lower ED₅₀ [1].

- **Mechanistic Insight:** The predicted interaction with COX-2 and other inflammatory targets provides a plausible mechanistic basis for the observed *in vivo* effects, positioning **daturaolone** as a multi-target anti-inflammatory agent [2] [1].
- **Safety Considerations:** Some studies report that **daturaolone** was found safe in acute toxicity screening tests in mice at the doses used in these experiments [3] [4].

It is important to note that most available data comes from *in vivo* animal studies and *in silico* predictions. Further research, including clinical trials, is necessary to fully establish **daturaolone**'s efficacy, safety profile, and exact mechanism of action in humans.

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